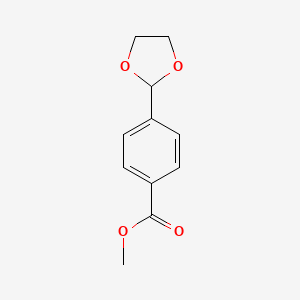

Methyl 4-(1,3-dioxolan-2-yl)benzoate

Description

Methyl 4-(1,3-dioxolan-2-yl)benzoate is an ester derivative of benzoic acid featuring a 1,3-dioxolane ring attached to the para position of the aromatic ring via a methylene group. This compound is of significant interest in organic synthesis due to its role as a protected aldehyde intermediate and its utility in constructing complex molecules.

Synthesis: The compound is synthesized through a nucleophilic substitution reaction. For example, Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (a structurally related derivative) was prepared by refluxing p-hydroxybenzoic acid methyl ester with 4-(1,3-dioxolan-2-yl)benzyl bromide in the presence of K₂CO₃ and 18-crown-6 in acetone, followed by purification via extraction and solvent evaporation . The 1,3-dioxolane group acts as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes.

Propriétés

Formule moléculaire |

C11H12O4 |

|---|---|

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

methyl 4-(1,3-dioxolan-2-yl)benzoate |

InChI |

InChI=1S/C11H12O4/c1-13-10(12)8-2-4-9(5-3-8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |

Clé InChI |

BNHGKLCJHMOJSX-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)C2OCCO2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)

- Structure : Features a 1,3-dioxolane group at the meta position (vs. para in the target compound) and an ethyl ester (vs. methyl).

- Synthesis : Prepared via nickel-catalyzed reductive alkylation of ethyl 3-bromobenzoate with 2-bromomethyl-1,3-dioxolane at 80°C for 19–23 hours, yielding 53–66% as a yellow oil .

- Key Difference : The meta substitution and ethyl ester group reduce crystallinity compared to the para-substituted methyl derivative.

Methyl 4-((2-((1,3-dioxolan-2-yl)methyl)-4,5-dimethoxyphenyl)amino)benzoate (C2-Gc8)

- Structure: Combines a 1,3-dioxolane group with dimethoxy and amino substituents.

- Synthesis : Achieved in 73% yield via a multi-step route involving lignin-derived intermediates.

- Applications : Investigated in lignin biorefining for amine production, highlighting the role of dioxolane in stabilizing reactive intermediates .

Piperazine-Linked Quinoline Derivatives (C1–C7)

- Structure: Methyl benzoate derivatives with piperazine-linked quinoline substituents (e.g., bromophenyl, chlorophenyl).

- Synthesis : Synthesized via coupling reactions in acetic acid, yielding crystalline solids.

- Key Difference: The quinoline-piperazine backbone enhances biological activity (e.g., antimicrobial properties) but complicates synthetic workflows compared to simpler dioxolane derivatives .

Functional Group Comparisons

Benzimidazole Derivatives

Ureido Derivatives

- Example : Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate.

- Synthesis : Prepared via urea-forming reactions with yields of 31–44%.

- Applications : Explored as histone deacetylase (HDAC) inhibitors, emphasizing the role of bulky substituents in drug design .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.